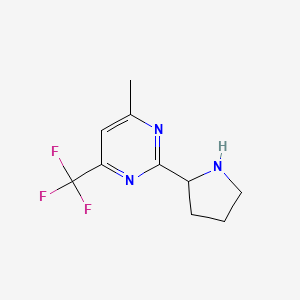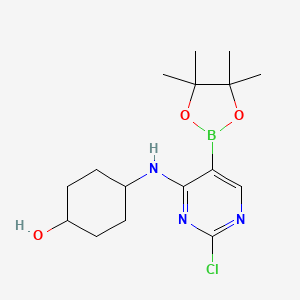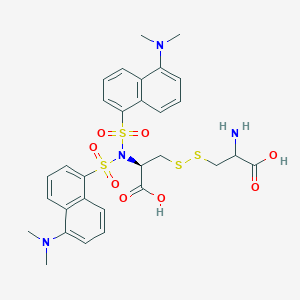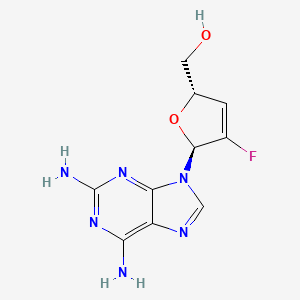![molecular formula C16H22N2O2 B13111236 tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by (3aR,9bS)-, suggests that it has unique three-dimensional structural properties that may influence its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]quinolines typically involves multi-step processes. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method allows for the formation of tetrahydroquinolines and pyrrolo[3,4-c]quinolines with an all-carbon quaternary stereogenic center.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable and practical strategies. The aforementioned synthetic route is practical and scalable, making it suitable for industrial applications .
化学反应分析
Types of Reactions
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
科学研究应用
5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and biological activities.
Tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
Uniqueness
The unique stereochemistry and specific functional groups of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
tert-butyl (3aR,9bS)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1 |
InChI 键 |
ZJHFVSCJIQAGQF-YPMHNXCESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@H]2C3=CC=CC=C31 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


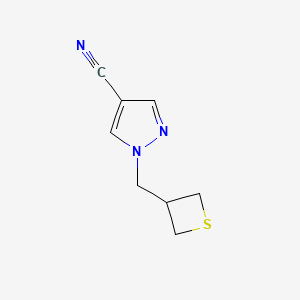
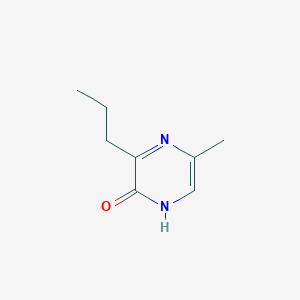
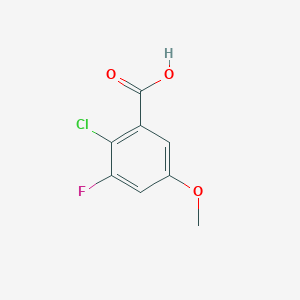
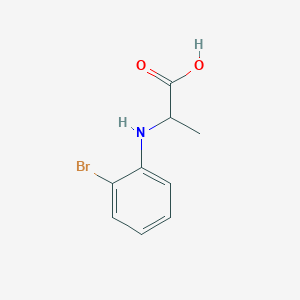
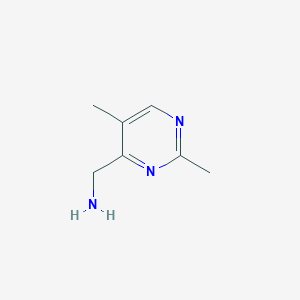
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
